molecular formula C23H32N4O7 B1336296 Falgpa CAS No. 78832-65-2

Falgpa

Cat. No.: B1336296
CAS No.: 78832-65-2
M. Wt: 476.5 g/mol
InChI Key: ZLFQNOJSYZSINX-PVJKAEHXSA-N
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Description

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly referred to as FALGPA, is a synthetic peptide substrate used primarily in enzymatic assays to study collagenase activity. Collagenases are enzymes that break down collagen, a major structural protein in connective tissues. This compound is particularly useful in biochemical research for its ability to mimic natural collagen substrates, allowing for precise measurement of collagenase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala involves the following steps:

    Peptide Synthesis: The peptide sequence Leu-Gly-Pro-Ala is synthesized using standard solid-phase peptide synthesis techniques.

    Furylacryloylation: The peptide is then reacted with N-(3-[2-Furyl]acryloyl) chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis is employed to produce the peptide sequence.

    Furylacryloylation: The peptide is then subjected to furylacryloylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala primarily undergoes hydrolysis reactions catalyzed by collagenase enzymes. The hydrolysis of the peptide bond in the presence of collagenase results in the formation of smaller peptide fragments.

Common Reagents and Conditions

    Reagents: Collagenase enzyme, tricine buffer, calcium chloride, sodium chloride.

    Conditions: The reaction is typically carried out at a pH of 7.5 and a temperature of 25°C.

Major Products Formed

The major products formed from the hydrolysis of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala are smaller peptide fragments, which can be analyzed to determine the activity of the collagenase enzyme.

Scientific Research Applications

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala is widely used in scientific research for the following applications:

    Biochemical Assays: It is used as a substrate in enzymatic assays to measure the activity of collagenase enzymes.

    Drug Development: Researchers use it to screen potential inhibitors of collagenase, which could be developed into therapeutic agents for diseases involving excessive collagen degradation.

    Tissue Engineering: It helps in studying the role of collagenase in tissue remodeling and wound healing processes.

    Cosmetic Industry: It is used to evaluate the efficacy of anti-aging products that aim to inhibit collagenase activity.

Mechanism of Action

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala exerts its effects by serving as a substrate for collagenase enzymes. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond, resulting in the cleavage of the substrate. This reaction can be monitored spectrophotometrically, allowing researchers to quantify collagenase activity.

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA): Another synthetic peptide substrate used to study elastase activity.

    N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FAL): A similar compound used for studying collagenase activity but with slight structural differences.

Uniqueness

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala is unique due to its specific sequence and structure, which closely mimics natural collagen substrates. This makes it highly effective for studying collagenase activity with high specificity and sensitivity.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQNOJSYZSINX-PVJKAEHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78832-65-2
Record name 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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